
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Overview
Description
3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Nitration: The pyrazole core is then nitrated using nitric acid to introduce the nitro group at the 3-position.
Methylation: The 5-position of the pyrazole ring is methylated using methylating agents such as methyl iodide.
Esterification: Finally, the propanoic acid moiety is introduced through esterification reactions with appropriate carboxylic acids or their derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce additional functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and various nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amides, esters
Scientific Research Applications
Pharmaceutical Applications
3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound, for their ability to inhibit COX-2 activity. The results demonstrated that certain modifications enhanced anti-inflammatory potency, suggesting further exploration in drug development .
Agrochemical Applications
The compound has shown promise in agrochemical formulations, particularly as a herbicide or pesticide. Its mechanism involves disrupting specific biochemical pathways in target plants or pests.
Case Study: Herbicidal Activity
Research published in Pest Management Science highlighted the efficacy of pyrazole derivatives against common agricultural weeds. The study reported that this compound exhibited selective herbicidal activity, making it a candidate for developing environmentally friendly herbicides .
Materials Science
In materials science, this compound has been explored for its potential use in synthesizing novel polymers and composites due to its unique chemical structure.
Case Study: Polymer Synthesis
A recent investigation into polymerization techniques revealed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. This finding was published in Polymer Chemistry, indicating its utility in advanced material applications .
Data Tables
Application Area | Compound Role | Findings/Notes |
---|---|---|
Pharmaceuticals | Anti-inflammatory agent | Inhibits COX enzymes; potential for drug development |
Agrochemicals | Herbicide/Pesticide | Selective activity against weeds; environmentally friendly |
Materials Science | Polymer additive | Enhances thermal stability and mechanical properties |
Mechanism of Action
The mechanism by which 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group on the pyrazole ring plays a crucial role in its biological activity, influencing its binding affinity to enzymes and receptors.
Comparison with Similar Compounds
3-(5-methyl-1H-pyrazol-1-yl)propanoic acid
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
5-methyl-3-nitro-1H-pyrazole
Uniqueness: 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to its specific structural features, such as the presence of both a nitro group and a methyl group on the pyrazole ring, which contribute to its distinct chemical and biological properties.
Biological Activity
3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, with the chemical formula C₇H₉N₃O₄ and CAS number 1002032-61-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties based on recent research findings.
- Molecular Weight : 199.16 g/mol
- Hazard Classification : Irritant
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
Antitumor Activity
Studies have shown that pyrazole derivatives can inhibit various cancer cell lines. For instance:
- BRAF(V600E) Inhibition : Some derivatives have demonstrated significant inhibitory effects against the BRAF(V600E) mutation, which is common in melanoma. This suggests potential as an antitumor agent in targeted therapies .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Nitric Oxide Production : It was found to inhibit the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation, indicating potential use in treating inflammatory conditions .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various pathogens:
- Inhibition of Bacterial Growth : The compound showed promising results against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating significant antibacterial activity .
Detailed Research Findings
Case Studies
- Antitumor Efficacy : A study investigated the effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited cytotoxic effects and could enhance the efficacy of conventional chemotherapy agents like doxorubicin .
- Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory properties of pyrazole compounds, demonstrating their ability to inhibit TNF-alpha production in macrophages stimulated with LPS. This highlights their potential role in managing chronic inflammatory diseases .
Properties
IUPAC Name |
3-(5-methyl-3-nitropyrazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5-4-6(10(13)14)8-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDQGYOBQLXBGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250964 | |
Record name | 5-Methyl-3-nitro-1H-pyrazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901250964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002032-61-2 | |
Record name | 5-Methyl-3-nitro-1H-pyrazole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002032-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3-nitro-1H-pyrazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901250964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.